molecular formula C11H12F3NO3 B13725744 Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate

Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate

Cat. No.: B13725744
M. Wt: 263.21 g/mol
InChI Key: XLNHBXUOZVUXCD-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The ethoxy group can influence the compound’s solubility and reactivity, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 5-amino-4-ethoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H12F3NO3/c1-3-18-9-5-7(11(12,13)14)6(4-8(9)15)10(16)17-2/h4-5H,3,15H2,1-2H3

InChI Key

XLNHBXUOZVUXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N

Origin of Product

United States

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